molecular formula C12H10Cl2N2 B155720 3,3'-Dichlorobenzidine-13C12 CAS No. 112630-82-7

3,3'-Dichlorobenzidine-13C12

Katalognummer: B155720
CAS-Nummer: 112630-82-7
Molekulargewicht: 265.04 g/mol
InChI-Schlüssel: HUWXDEQWWKGHRV-WCGVKTIYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-Dichlorobenzidine-13C12 is an isotopically labeled compound, where the carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 3,3’-Dichlorobenzidine, an organic compound with the formula (C6H3Cl(NH2))2. The pure compound is pale yellow, but commercial samples are often colored. It is barely soluble in water and is often supplied as a wet paste. It is widely used in the production of diarylide yellow pigments used in the production of printing inks .

Vorbereitungsmethoden

3,3’-Dichlorobenzidine-13C12 is prepared in two steps from 2-nitrochlorobenzene. The first step involves reduction with zinc in base to afford 2,2’-dichlorodiphenylhydrazine. This intermediate undergoes the benzidine rearrangement to afford 3,3’-dichlorobenzidine . The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled reagents in the synthesis process.

Industrial production methods involve catalytically hydrogenating ortho-nitrochlorobenzene by hydrogen in the presence of catalysts, such as organic solvents, rare metals, and the like to prepare 2,2’-dichlorohydrazobenzene. This intermediate undergoes a translocation and rearrangement reaction in hydrochloric acid to finally prepare 3,3’-dichlorobenzidine hydrochloride with a yield reaching over 90 percent .

Analyse Chemischer Reaktionen

3,3’-Dichlorobenzidine-13C12 undergoes various types of chemical reactions:

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Isotope Labeling in Mass Spectrometry

  • Purpose : 3,3'-Dichlorobenzidine-13C12 serves as an internal standard in mass spectrometry, particularly in the quantification of DCB and its metabolites in biological samples.
  • Methodology : By using this isotopically labeled compound, researchers can improve the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels of DCB in complex matrices like urine or blood.
  • Benefits : The use of isotopically labeled standards allows for better quantification by compensating for matrix effects and variability in ionization efficiency during analysis.

Toxicological Research

Studying Metabolism and Toxicity

  • Purpose : Researchers utilize this compound to investigate the metabolic pathways and toxicological effects of DCB in vivo and in vitro.
  • Findings : Studies have shown that DCB is a probable human carcinogen (Group B2) due to its genotoxic properties. The incorporation of the labeled compound helps trace metabolic products and understand their potential health impacts more clearly .
  • Case Studies :
    • One study examined the induction of DNA damage in rat liver cells exposed to DCB, revealing significant mutagenic effects .
    • Another investigation focused on occupational exposure among workers handling DCB, assessing health outcomes related to bladder cancer and other malignancies .

Environmental Monitoring

Detection of Contaminants

  • Purpose : this compound is applied as a tracer in environmental studies to monitor the presence and degradation of DCB in soil and water samples.
  • Methodology : The compound aids in identifying sources of contamination and understanding the environmental fate of DCB through its persistence and degradation pathways.
  • Findings : Research has indicated that DCB can photodegrade into various by-products, necessitating the need for sensitive detection methods using isotopically labeled compounds to track these changes over time .

Case Studies Overview

Study ReferenceFocus AreaKey Findings
Gadian (1975)Occupational exposureNo bladder cancer found in workers exposed solely to DCB .
Gerarde & Gerarde (1974)Health risksInsufficient evidence linking DCB exposure to increased bladder cancer risk despite long-term exposure .
MacIntyre (1975)Long-term exposure effectsEvaluated health impacts over several years with no significant cancer findings reported .

Regulatory Implications

Given its classification as a probable carcinogen, the use of this compound must comply with regulatory standards set by agencies such as the Environmental Protection Agency (EPA). This includes strict guidelines for handling, usage in research, and monitoring environmental levels to mitigate public health risks associated with exposure to DCB.

Wirkmechanismus

The mechanism by which 3,3’-Dichlorobenzidine-13C12 exerts its effects is related to its structural similarity to benzidine, a known carcinogen. It is believed that it may share a similar mechanism in causing bladder cancer in humans . The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects.

Vergleich Mit ähnlichen Verbindungen

3,3’-Dichlorobenzidine-13C12 is compared with other similar compounds such as:

Biologische Aktivität

3,3'-Dichlorobenzidine-13C12 (DCB-13C12) is a stable isotopic variant of 3,3'-dichlorobenzidine (DCB), a compound known for its significant biological activity, particularly in relation to carcinogenicity and genotoxicity. This article provides a comprehensive overview of the biological activity of DCB-13C12, including its mechanisms of action, health effects, and relevant research findings.

DCB-13C12 is characterized by the following chemical structure:

  • Molecular Formula : C12H8Cl2N2
  • CAS Number : 112630-82-7

1. Carcinogenicity

DCB has been classified as a probable human carcinogen based on extensive animal studies. Research indicates that DCB can induce tumors in various species, including rats and mice, with evidence suggesting mutagenic properties that lead to DNA damage and cancer development. The following table summarizes the findings from key studies:

Study ReferenceAnimal ModelExposure RouteKey Findings
Osanai (1976)RatsOralTumor induction in multiple organs
Pliss (1959)MiceOralIncreased tumor incidence
Stula et al. (1975)DogsOralTumor formation in the bladder

2. Genotoxic Effects

DCB exhibits significant genotoxic effects both in vitro and in vivo. It has been shown to increase sister chromatid exchanges and induce unscheduled DNA synthesis. The following studies illustrate these effects:

  • In Vitro Studies : DCB was found to be mutagenic in bacterial assays and increased DNA damage markers in cultured mammalian cells .
  • In Vivo Studies : Micronuclei induction was observed in bone marrow cells of treated rats and mice, indicating chromosomal damage .

Health Effects Overview

The health effects associated with DCB exposure are critical for understanding its biological activity. The following summarizes key findings from toxicological profiles:

Adverse Health Effects

  • Cancer : Strong evidence links DCB exposure to various cancers, particularly bladder cancer.
  • Genotoxicity : DCB has been shown to cause DNA damage and mutations.
  • Organ Toxicity : Studies indicate potential adverse effects on the liver, kidneys, and respiratory system .

Biomarkers of Exposure

Monitoring exposure to DCB can be achieved through the detection of urinary metabolites and hemoglobin adducts. The following table outlines the detection limits for these biomarkers:

Biomarker TypeDetection Limit
Urinary DCB1.6 µg/L
Hemoglobin Adducts<0.1 ng/g

Case Studies

Several case studies have highlighted the biological activity of DCB:

  • Occupational Exposure : Workers exposed to DCB in dye manufacturing exhibited elevated urinary levels of DCB metabolites, correlating with increased incidences of bladder cancer.
  • Animal Studies : Long-term studies on rats exposed to DCB showed significant tumor development in the bladder and liver after chronic oral administration.

Eigenschaften

IUPAC Name

4-(4-amino-3-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWXDEQWWKGHRV-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C]2=[13CH][13C](=[13C]([13CH]=[13CH]2)N)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.